molecular formula C8H6BrF2NO B1290476 2-Bromo-N-(3,5-difluorophenyl)acetamide CAS No. 405937-75-9

2-Bromo-N-(3,5-difluorophenyl)acetamide

Cat. No.: B1290476
CAS No.: 405937-75-9
M. Wt: 250.04 g/mol
InChI Key: YMXZOQRAUCACRG-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,5-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6BrF2NO. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

“2-Bromo-N-(3,5-difluorophenyl)acetamide” is classified as a dangerous substance. It has hazard statements H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(3,5-difluorophenyl)acetamide typically involves the bromination of N-(3,5-difluorophenyl)acetamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Reactions: Formation of N-(3,5-difluorophenyl)acetamide derivatives.

    Reduction Reactions: Formation of 3,5-difluoroaniline or 3,5-difluorobenzyl alcohol.

    Oxidation Reactions: Formation of 3,5-difluorobenzoic acid or 3,5-difluorobenzophenone.

Scientific Research Applications

2-Bromo-N-(3,5-difluorophenyl)acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong interactions with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    N-(3,5-difluorophenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological properties.

    2-Bromo-N-(4-fluorophenyl)acetamide: Contains a single fluorine atom, leading to variations in chemical behavior and applications.

    2-Bromo-N-(3,5-dichlorophenyl)acetamide: Substitutes fluorine atoms with chlorine, affecting its chemical and biological properties.

Uniqueness: 2-Bromo-N-(3,5-difluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-(3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXZOQRAUCACRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631044
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405937-75-9
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(3,5-difluorophenyl)acetamide
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